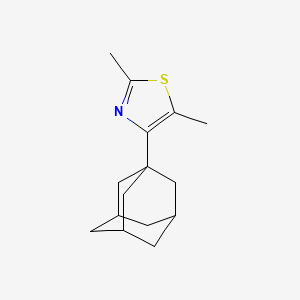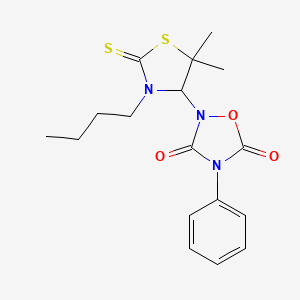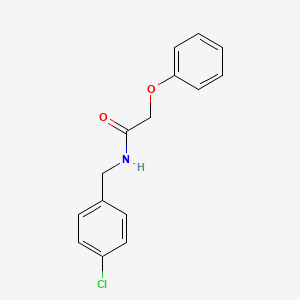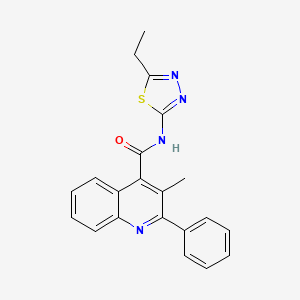
4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties. The incorporation of the adamantyl group into the thiazole ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole typically involves the reaction of 1-adamantylamine with 2,5-dimethyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Adamantylamine: A precursor in the synthesis of 4-(1-Adamantyl)-2,5-dimethyl-1,3-thiazole, known for its antiviral properties.
2,5-Dimethyl-1,3-thiazole: A key intermediate in the synthesis, used in flavor and fragrance industries.
Adamantane: The parent hydrocarbon, widely used in drug delivery systems and surface recognition studies.
Uniqueness: this compound stands out due to its combined structural features of adamantane and thiazole, offering enhanced stability and reactivity. Its unique properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H21NS |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C15H21NS/c1-9-14(16-10(2)17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3 |
InChI Key |
YWROOVRVXMYNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11118024.png)
![N-(2,3-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118030.png)
![N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11118033.png)
![2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11118038.png)
![4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11118041.png)


methyl}phosphonate](/img/structure/B11118064.png)
![2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11118083.png)

![4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11118092.png)

![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11118111.png)
![N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B11118115.png)
